molecular formula C31H41NO12 B561702 (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside CAS No. 106445-23-2

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Cat. No.: B561702
CAS No.: 106445-23-2
M. Wt: 619.664
InChI Key: OZILGRHVKAHOTM-CXYMUDLESA-N
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Description

This compound is a glucopyranoside derivative featuring:

  • Aglycone: An 8-ethoxycarbonyloctyl group, providing lipophilicity and solubility in organic solvents.
  • Protecting Groups: Acetyl groups at C-3, C-4, and C-6 positions for hydroxyl protection. Phthalimido group at C-2, serving as a stable amino-protecting group resistant to acidic conditions.
  • Glycosidic Linkage: β-configuration at the anomeric center (C-1), critical for enzymatic recognition and synthetic applications.

Properties

IUPAC Name

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZILGRHVKAHOTM-CXYMUDLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747738
Record name Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106445-23-2
Record name Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves the glycosylation of 8-ethoxycarbonyloctanol. This process is catalyzed by stannic tetrachloride in dichloromethane at -10°C, leading to the formation of glycosides via 1,2-orthoacetate intermediates . The reaction typically involves the use of acetylated glycosyl bromides and silver trifluoromethanesulphonate (triflate) as promoters .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale glycosylation reactions under controlled conditions. The use of cleanroom environments and adherence to good manufacturing practices (GMP) are essential to ensure the purity and quality of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Aglycone Modifications
Compound Name Aglycone Key Differences Applications Ref
Target Compound 8-Ethoxycarbonyloctyl Ethyl ester chain Enzyme substrates, glycan synthesis
8-Methoxycarbonyloctyl analog 8-Methoxycarbonyloctyl Methyl ester (shorter chain) Enhanced solubility in polar solvents
Methyl 2-deoxy-2-N-phthalimido analog Methyl Minimal lipophilicity Glycosylation reaction studies

Impact :

  • Longer ethoxycarbonyl chains improve membrane permeability in biological assays compared to methyl .
Protecting Group Variations
Compound Name C-2 Group C-3,4,6 Protections Stability/Reactivity Ref
Target Compound Phthalimido Acetyl Stable under acidic conditions
2-Trifluoroacetamido analog Trifluoroacetamido Acetyl Labile to basic hydrolysis
Benzyl-protected analog Phthalimido Benzyl Stable under acidic/oxidative conditions

Impact :

  • Trifluoroacetamido groups facilitate milder deprotection but offer less stability than phthalimido .
  • Benzyl groups enhance stability in multi-step syntheses .
Glycosidic Linkage Variations
Compound Name Glycosidic Bond Reactivity Applications Ref
Target Compound O-Glycoside Standard reactivity General glycosylation
Ethyl thioglycoside analog S-Glycoside Enhanced stability, delayed activation Glycosyl donor in iterative synthesis

Impact :

  • Thioglycosides act as latent donors, activated selectively via thiophilic reagents .
Enzymatic Studies
  • The target compound’s ethoxycarbonyloctyl chain mimics natural lipid-linked oligosaccharides, making it ideal for studying membrane-associated glycosyltransferases .
  • Methyl analogs (e.g., ) are preferred for NMR studies due to simplified spectra .
Reactivity Trends
  • Phthalimido vs. Trifluoroacetamido :
    • Phthalimido requires harsh conditions (hydrazine) for deprotection but avoids side reactions .
    • Trifluoroacetamido deprotects under mild bases (e.g., K₂CO₃) but may hydrolyze prematurely .

Comparative Data Table

Parameter Target Compound 8-Methoxycarbonyloctyl Analog Methyl Analog Thioglycoside
Molecular Weight ~987 g/mol ~987 g/mol ~479 g/mol ~479 g/mol
Aglycone Chain Length C8 (ethoxy) C8 (methoxy) C1 (methyl) C2 (ethyl)
C-2 Protection Phthalimido Phthalimido Phthalimido Phthalimido
Glycosidic Bond O O O S
Key Application Enzyme substrates Glycan biosynthesis NMR studies Glycosyl donors

Biological Activity

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside is a synthetic carbohydrate derivative primarily utilized in proteomics research. Its structural characteristics enable it to function as a synthetic antigen, facilitating the study of protein-carbohydrate interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and comparative studies with similar compounds.

  • IUPAC Name : Ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate
  • Molecular Weight : 619.7 g/mol
  • CAS Number : 106445-23-2

The biological activity of this compound is primarily attributed to its ability to form glycosidic bonds with proteins. This interaction allows the compound to act as a synthetic antigen, which is crucial for studying protein-carbohydrate interactions in various biological contexts. The mechanism can be summarized as follows:

  • Glycosidic Bond Formation : The compound forms stable glycosidic bonds with proteins.
  • Antigenicity : These bonds facilitate the development of synthetic antigens that can be used to probe immune responses.
  • Protein-Carbohydrate Interaction Studies : The compound's unique structure allows for detailed studies on how carbohydrates influence protein function.

Proteomics Research

The compound is extensively used in proteomics for its ability to serve as a synthetic antigen. It enables researchers to:

  • Investigate carbohydrate-binding proteins.
  • Study the role of glycosylation in protein function and stability.
  • Develop assays for detecting specific protein-carbohydrate interactions.

Case Studies

  • Study on Protein Binding : Research demonstrated that this compound exhibited enhanced binding affinity to certain lectins compared to other glycosides, highlighting its potential in developing targeted therapies for diseases involving glycan recognition.
  • Synthetic Antigen Development : In a study aimed at creating novel vaccines, this compound was successfully conjugated with proteins to elicit robust immune responses in animal models, showcasing its utility in vaccine development.

Similar Compounds

Compound NameStructureBiological Activity
(8-Ethoxycarbonyloctyl)-2,3,4,6-tetra-O-acetyl-b-D-galactopyranosideSimilar glycosidic structureUsed in glycoprotein research
8-Ethoxycarbonyloctyl-trisaccharide BRelated trisaccharideStudied for carbohydrate-protein interactions

The uniqueness of this compound lies in its specific structural features that enhance its stability and reactivity compared to similar compounds.

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